

A Comparative Spectroscopic Analysis of 4-Methylpyridazine and Other Heterocycles

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Compound of Interest

Compound Name: 4-Methylpyridazine

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This guide provides a detailed comparative analysis of the spectroscopic properties of **4-methylpyridazine** against other structurally related heterocycles: 3-methylpyridazine, 4-methylpyrimidine, and 2-methylpyridine. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The position of the nitrogen atoms and the nature and position of substituents dramatically influence their electronic structure and, consequently, their spectroscopic properties. This guide focuses on **4-methylpyridazine** and compares it with its isomer, 3-methylpyridazine, as well as with 4-methylpyrimidine (a diazine isomer) and 2-methylpyridine (a monoaza analog). By examining their NMR, IR, UV-Vis, and MS data, we can delineate the structural nuances that give rise to their unique spectral characteristics.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-methylpyridazine** and the selected heterocyclic analogues.

¹H NMR Spectroscopic Data (CDCl₃)

Compound	δ H-2 (ppm)	δ H-3 (ppm)	δ H-5 (ppm)	δ H-6 (ppm)	δ -CH ₃ (ppm)
4-Methylpyridazine	9.03 (d)	7.39 (m)	7.37 (m)	9.03 (d)	2.72 (s)
3-Methylpyridazine	-	7.38 (dd)	7.40 (dd)	9.06 (dd)	2.74 (s)
4-Methylpyrimidine	9.15 (s)	-	8.65 (d)	7.45 (d)	2.60 (s)
2-Methylpyridine	-	7.12 (d)	7.59 (t)	7.12 (d)	2.53 (s)

¹³C NMR Spectroscopic Data (CDCl₃)

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)	δ -CH ₃ (ppm)
4-Methylpyridazine	151.0	125.0	140.0	125.0	151.0	21.0
3-Methylpyridazine	152.0	157.0	127.0	125.0	152.0	21.0
4-Methylpyrimidine	159.1	157.1	169.7	118.8	157.1	24.1
2-Methylpyridine	159.0	121.7	136.2	124.9	149.0	24.5

IR Spectroscopic Data (Neat/Gas Phase)

Compound	ν (C-H) aromatic (cm ⁻¹)	ν (C=N) / (C=C) (cm ⁻¹)	δ (C-H) out-of-plane (cm ⁻¹)
4-Methylpyridazine	~3050	~1580, 1470, 1400	~800
3-Methylpyridazine	~3060	~1570, 1460, 1410	~780
4-Methylpyrimidine	~3040	~1590, 1560, 1480	~810
2-Methylpyridine	~3070	~1595, 1570, 1480	~750

UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	ϵ ($\text{M}^{-1}\text{cm}^{-1}$)	Solvent
4-Methylpyridazine	251, 270	2000, 450	Hexane
3-Methylpyridazine	~245, 300	Not available	Not specified
4-Methylpyrimidine	243	2046	Water
2-Methylpyridine	263	Not available	Aqueous

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Methylpyridazine	94	66, 39
3-Methylpyridazine	94	66, 39
4-Methylpyrimidine	94	67, 40
2-Methylpyridine	93	92, 66, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample or 5-10 μL of the liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1][2][3]
- ^1H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 75 MHz or 125 MHz. A spectral width of 240 ppm, a relaxation delay of 2 s, and an accumulation of 1024 scans are typically used.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
- **Data Acquisition:** IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

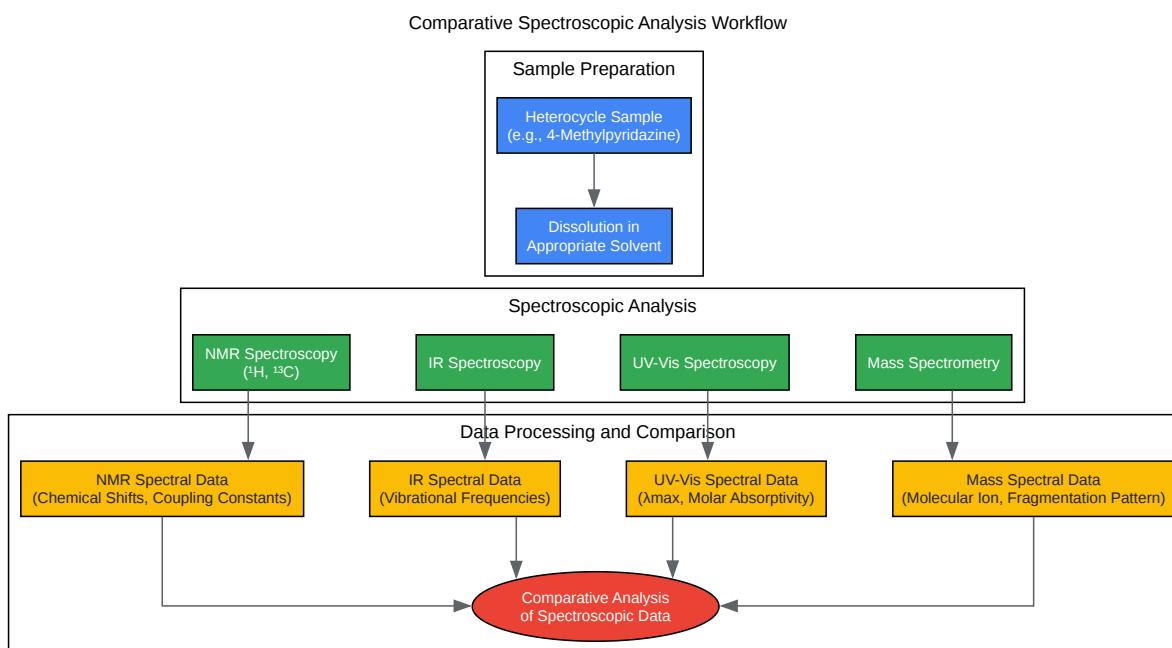
- **Sample Preparation:** A stock solution of the sample is prepared in a spectroscopic grade solvent (e.g., hexane, ethanol, or water). Serial dilutions are made to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Data Acquisition:** UV-Vis spectra are recorded using a double-beam spectrophotometer from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value are recorded. The molar absorptivity (ϵ) is calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS)

- **Sample Introduction:** For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Ionization and Analysis:** Electron Ionization (EI) at 70 eV is typically used. The resulting ions are separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). The mass spectrum, a plot of ion intensity versus m/z , is then generated.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of heterocyclic compounds.



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Workflow for comparative spectroscopic analysis.

Discussion

The spectroscopic data presented reveals distinct differences and similarities among the four heterocycles, which can be attributed to their unique electronic and structural features.

- **NMR Spectroscopy:** In the ^1H NMR spectra, the chemical shifts of the ring protons are highly dependent on the position of the nitrogen atoms and the methyl group. The protons on carbons adjacent to the electronegative nitrogen atoms are generally deshielded and appear at a lower field. For example, the H-2 and H-6 protons of **4-methylpyridazine** are significantly downfield compared to the other ring protons. The position of the methyl group also influences the chemical shifts of the adjacent protons.
- **IR Spectroscopy:** The IR spectra are useful for identifying characteristic functional groups and fingerprinting the molecules. The C=N and C=C stretching vibrations within the aromatic ring appear in the $1600\text{-}1400\text{ cm}^{-1}$ region. The exact positions and intensities of these bands are sensitive to the substitution pattern and the electronic nature of the ring. The out-of-plane C-H bending vibrations in the $900\text{-}700\text{ cm}^{-1}$ region can also be diagnostic of the substitution pattern on the aromatic ring.
- **UV-Vis Spectroscopy:** The UV-Vis spectra provide information about the electronic transitions within the molecules. The λ_{max} values are indicative of the extent of conjugation and the energy of the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions. The differences in the position of the nitrogen atoms between pyridazine and pyrimidine lead to noticeable shifts in their absorption maxima.
- **Mass Spectrometry:** Mass spectrometry provides the molecular weight of the compounds and information about their fragmentation patterns. While the isomers **4-methylpyridazine** and 3-methylpyridazine have the same molecular ion, their fragmentation patterns may show subtle differences. 2-Methylpyridine, having one less nitrogen, has an odd nominal molecular mass, which is a key differentiator based on the nitrogen rule.

Conclusion

This comparative guide highlights the utility of a multi-technique spectroscopic approach for the characterization of **4-methylpyridazine** and related heterocycles. The tabulated data and detailed protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the unambiguous identification and structural elucidation of these important classes of compounds. The subtle yet significant differences in their spectroscopic signatures underscore the profound impact of isomeric and substituent variations on the physicochemical properties of heterocyclic systems.

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